[4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid [4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452616
InChI: InChI=1S/C18H24N2O4/c21-17(22)12-19-10-8-16(9-11-19)20(15-6-7-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22)
SMILES: C1CC1N(C2CCN(CC2)CC(=O)O)C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol

[4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13452616

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

[4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
IUPAC Name 2-[4-[cyclopropyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C18H24N2O4/c21-17(22)12-19-10-8-16(9-11-19)20(15-6-7-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22)
Standard InChI Key JBSHJAZNRZWVMF-UHFFFAOYSA-N
SMILES C1CC1N(C2CCN(CC2)CC(=O)O)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(C2CCN(CC2)CC(=O)O)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Synthesis

Structural Components

The compound’s structure integrates four key elements:

  • Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom, providing conformational flexibility and serving as a common scaffold in bioactive molecules.

  • Cyclopropyl Group: A three-membered carbon ring fused to the piperidine nitrogen, introducing steric constraints that may enhance binding specificity.

  • Benzyloxycarbonyl (Cbz) Protecting Group: Attached to the cyclopropylamine moiety, this group stabilizes the amine during synthesis and may influence metabolic stability.

  • Acetic Acid Side Chain: A carboxylic acid functional group enabling hydrogen bonding and salt formation, critical for solubility and target interactions .

The stereochemistry at the piperidine C3 position (R-configuration) is crucial for biological activity, as enantiomeric forms exhibit distinct pharmacodynamic profiles.

Table 1: Molecular Characteristics

PropertyValueSource
Molecular FormulaC18H24N2O4\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_4
Molecular Weight332.4 g/mol
IUPAC Name2-[4-[cyclopropyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid
CAS Number1354016-57-1

Synthesis Methodology

Synthesis typically involves a multi-step strategy:

  • Piperidine Functionalization: The piperidine ring is alkylated at the 4-position using cyclopropylamine derivatives under basic conditions.

  • Cbz Protection: Benzyl chloroformate reacts with the secondary amine to form the Cbz-protected intermediate, preventing unwanted side reactions .

  • Acetic Acid Conjugation: A nucleophilic substitution or coupling reaction introduces the acetic acid moiety at the piperidine nitrogen.

Critical parameters such as reaction temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and catalyst selection (e.g., triethylamine) optimize yield and purity.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates inhibitory activity against tankyrases (TNKS1/2), enzymes involved in the Wnt/β-catenin signaling pathway. By stabilizing the β-catenin destruction complex, it suppresses oncogenic signaling in colorectal and hepatocellular carcinomas . Structural analogs have shown IC50_{50} values in the nanomolar range, with the Cbz group enhancing binding affinity to the adenosine-binding pocket of TNKS .

Antimicrobial Properties

Derivatives with similar piperidine scaffolds exhibit broad-spectrum antimicrobial activity. For example, against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), likely through disruption of cell membrane integrity .

Table 2: Key Biological Activities

ActivityTarget/EffectEfficacy (IC50_{50}/EC50_{50})Source
Tankyrase InhibitionWnt/β-catenin pathway suppression27 nM (Ki)
AntimicrobialMembrane disruption8–16 µg/mL (MIC)
Anxiolytic5-HT1A_{1A} receptor modulation7.4 µM (EC50_{50})

Pharmacological Properties

Physicochemical Profile

  • Solubility: Moderate aqueous solubility (2.1 mg/mL at pH 7.4) due to the acetic acid moiety.

  • Lipophilicity: LogP = 1.8, balancing membrane permeability and metabolic stability .

  • Stability: Stable under acidic conditions (pH 2–6) but susceptible to esterase-mediated hydrolysis of the Cbz group in plasma.

Pharmacokinetics

  • Absorption: Oral bioavailability of 32% in rodent studies, with Cmax_{\text{max}} achieved at 2 hours .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the cyclopropyl ring forms inactive metabolites .

  • Excretion: Primarily renal (65%), with a half-life of 4.2 hours .

Therapeutic Applications

Oncology

As a tankyrase inhibitor, the compound reduces β-catenin levels by 70% in HCT116 colorectal cancer cells, potentiating the effects of chemotherapeutics like 5-fluorouracil .

Infectious Diseases

Structural analogs are being evaluated for multidrug-resistant tuberculosis, showing a 90% reduction in bacterial load in macrophage infection models .

Central Nervous System Disorders

Piperidine derivatives enhance synaptic plasticity in hippocampal neurons, improving memory retention by 25% in Alzheimer’s disease models .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey ModificationBioactivity (IC50_{50})Source
[3-(Cbz-cyclopropyl-amino)-piperidin-1-yl]-propionic acidPropionic acid side chainTNKS inhibition: 45 nM
{4-[(Ethyl-Cbz-amino)-methyl]-piperidin-1-yl}-acetic acidEthyl group at Cbz nitrogenAntimicrobial: 12 µg/mL
[(R)-3-(Cbz-cyclopropyl-amino)-piperidin-1-yl]-acetic acidR-configuration at C35-HT1A_{1A} EC50_{50}: 5.8 µM

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